molecular formula C45H48F3N7O6S B12407990 IRAK degrader-1 CAS No. 2655656-99-6

IRAK degrader-1

Cat. No.: B12407990
CAS No.: 2655656-99-6
M. Wt: 872.0 g/mol
InChI Key: WDRJGMSUTPVXDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IRAK degrader-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability and reactivity of the intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production . Additionally, purification techniques like chromatography and crystallization are employed to isolate the desired product from impurities .

Properties

CAS No.

2655656-99-6

Molecular Formula

C45H48F3N7O6S

Molecular Weight

872.0 g/mol

IUPAC Name

N-[2-[4-[[6-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-2-azaspiro[3.3]heptan-2-yl]methyl]cyclohexyl]-5-(2-hydroxypropan-2-yl)-1,3-benzothiazol-6-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C45H48F3N7O6S/c1-43(2,61)28-17-32-34(18-31(28)51-38(57)30-7-4-8-35(50-30)45(46,47)48)62-40(52-32)26-11-9-24(10-12-26)21-54-22-44(23-54)19-25(20-44)15-16-49-29-6-3-5-27-37(29)42(60)55(41(27)59)33-13-14-36(56)53-39(33)58/h3-8,17-18,24-26,33,49,61H,9-16,19-23H2,1-2H3,(H,51,57)(H,53,56,58)

InChI Key

WDRJGMSUTPVXDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)SC(=N2)C4CCC(CC4)CN5CC6(C5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O

Origin of Product

United States

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